molecular formula C8H10N2O B13526396 3-Amino-1-(pyridin-3-yl)propan-1-one

3-Amino-1-(pyridin-3-yl)propan-1-one

Cat. No.: B13526396
M. Wt: 150.18 g/mol
InChI Key: DILSDXKNJNSLQA-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-3-yl)propan-1-one (CAS 1498204-58-2) is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It features a pyridin-3-yl group directly bonded to the carbonyl carbon of a 3-aminopropan-1-one chain, a structure that designates it as a valuable building block in medicinal chemistry and organic synthesis . Researchers value this scaffold for its potential in developing pharmacologically active molecules; structurally related compounds, such as those with pyrazolo[1,5-a]pyridin-3-yl moieties, have been investigated in patent literature for applications in pain management, including the treatment of neuropathic pain and complex regional pain syndrome . The primary amine group on the propanone chain offers a versatile handle for further chemical modifications, enabling the creation of amides, Schiff bases, or other derivatives for library synthesis in drug discovery efforts. As with all such reagents, proper handling procedures should be consulted prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-amino-1-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2

InChI Key

DILSDXKNJNSLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1-(pyridin-3-yl)propan-1-one involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine . Another approach involves the reaction of 3-pyridinecarboxylic acid with ethyl acetate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one C₁₀H₁₄N₂O 178.23 Pyridin-3-yl, dimethylamino Intermediate for heterocyclic synthesis
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one C₇H₁₄N₂O₂ 158.20 Azetidinyl (3-methoxy), amino Lab-scale research; discontinued
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one C₈H₁₇N₃O 195.27 Piperazinyl (4-methyl), amino Investigational tertiary amine
3-Amino-1-(1,3-thiazol-4-yl)propan-1-one C₆H₈N₂OS 156.20 Thiazol-4-yl, amino Potential bioactive scaffold
3-Amino-1,3-diphenyl-2-propen-1-one C₁₅H₁₃NO 223.27 Phenyl groups, α,β-unsaturated ketone Photochemical studies

Key Observations :

  • Substituent Effects : Replacement of the pyridin-3-yl group with azetidine, piperazine, or thiazole alters polarity, solubility, and bioactivity. For example, the thiazole variant (C₆H₈N₂OS) may exhibit enhanced hydrogen-bonding capacity compared to pyridine derivatives .
  • Molecular Weight: Derivatives with bulkier substituents (e.g., diphenyl propenone, C₁₅H₁₃NO) have higher molecular weights, impacting pharmacokinetic properties like membrane permeability .
  • Amino Group Positioning: The β-amino group in these compounds facilitates participation in Mannich reactions and Schiff base formation, as seen in the synthesis of antitubercular benzimidazole derivatives .

Physicochemical Property Analysis

  • Polarity : Azetidine and piperazine derivatives (e.g., C₇H₁₄N₂O₂, C₈H₁₇N₃O) exhibit higher polarity due to heteroatom-rich substituents, enhancing water solubility compared to purely aromatic analogs .
  • Thermal Stability: The α,β-unsaturated ketone in 3-Amino-1,3-diphenyl-2-propen-1-one contributes to lower thermal stability, with decomposition observed above 150°C .

Q & A

Q. What are the most reliable synthetic routes for 3-Amino-1-(pyridin-3-yl)propan-1-one, and what are their key reaction conditions?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyridinyl-propanone backbone via Friedel-Crafts acylation or nucleophilic substitution.
  • Step 2 : Introduction of the amino group through reductive amination or coupling reactions.
  • Key Conditions : Use of catalysts (e.g., palladium for coupling), solvents (e.g., dichloromethane, ethanol), and temperature control (60–100°C).
StepReagents/ConditionsYield (%)Reference
1Pyridine-3-carbaldehyde, acetone, HCl (cat.)65–75
2NH₃/NaBH₃CN, MeOH, 50°C50–60

For reproducibility, ensure inert atmospheres and purity of intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify pyridine ring protons (δ 7.2–8.5 ppm) and ketone/amine groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ = m/z 179.1).
  • FT-IR : Detect C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement (see analogous structures in ).

Cross-validate data with PubChem entries and ensure spectral matches with synthesized standards.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to test inhibition of kinases or proteases.
  • Antimicrobial Activity : Conduct MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.
  • Cytotoxicity : MTT assays on mammalian cell lines to assess IC₅₀ values.
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) for target interaction analysis.

Standardize protocols using positive controls (e.g., known inhibitors) and triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Differences in buffer pH, temperature, or cell lines.
  • Compound Purity : Validate via HPLC (>95% purity) and LC-MS.
  • Metabolic Stability : Test stability in plasma or liver microsomes to rule out false negatives.

Reproduce studies under standardized conditions and compare with PubChem’s aggregated bioactivity data .

Q. What strategies optimize reaction yield during the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for amination efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hrs) .
ParameterOptimized ConditionYield Improvement (%)
CatalystPd(OAc)₂+15–20
SolventDMF+10

Monitor progress via TLC and adjust stoichiometry of reagents .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to active sites (e.g., kinases).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Studies : Corrogate structural features (e.g., amino group position) with activity.

Validate models using crystallographic data from related pyridine derivatives .

Notes

  • Data Sources : Prioritize PubChem , peer-reviewed journals , and crystallographic databases .
  • Unreliable Sources : Excluded BenchChem, Hairui Chemical, and commercial platforms per user guidelines.
  • Experimental Replication : Cross-reference methods with Open-Source frameworks (e.g., OSDD) for transparency.

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